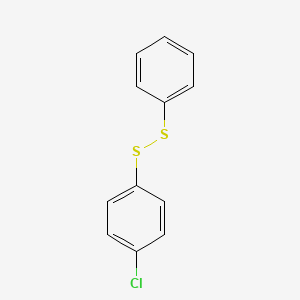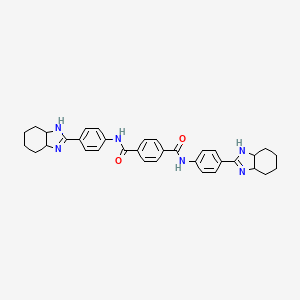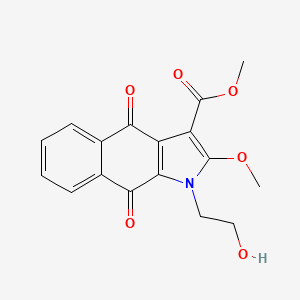
1-(4-Chlorophenyl)imidazolidine-2,4,5-trione
説明
NSC 202411 is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool in both experimental and applied sciences.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 202411 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The exact synthetic route can vary, but it generally includes steps such as:
Starting Materials: The synthesis begins with readily available starting materials that undergo a series of transformations.
Reaction Conditions: These transformations often require specific conditions such as controlled temperature, pressure, and the presence of catalysts.
Purification: After the initial synthesis, the compound is purified using techniques like recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 202411 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch or Continuous Processing: Depending on the demand, the production can be carried out in batch reactors or continuous flow systems.
Quality Control: Rigorous quality control measures are in place to monitor the purity and consistency of the product.
Safety Protocols: Given the potential hazards associated with chemical production, strict safety protocols are followed to protect workers and the environment.
化学反応の分析
Types of Reactions
NSC 202411 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions
The reactions involving NSC 202411 often require specific reagents and conditions, such as:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield a wide range of substituted compounds.
科学的研究の応用
NSC 202411 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies involving cellular processes and molecular interactions.
Medicine: NSC 202411 is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of NSC 202411 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
NSC 202411 is compared with other similar compounds to highlight its unique properties. Some similar compounds include:
NSC 123456: Known for its similar molecular structure but different reactivity.
NSC 789012: Shares some functional groups with NSC 202411 but has different applications.
NSC 345678: Another compound with similar properties but different molecular targets.
特性
IUPAC Name |
1-(4-chlorophenyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-5-1-3-6(4-2-5)12-8(14)7(13)11-9(12)15/h1-4H,(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDPCQQEGJBXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=O)NC2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80308117 | |
| Record name | 1-(4-chlorophenyl)imidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40408-56-8 | |
| Record name | 1-(4-Chlorophenyl)-2,4,5-imidazolidinetrione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40408-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 202411 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040408568 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC202411 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorophenyl)imidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80308117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


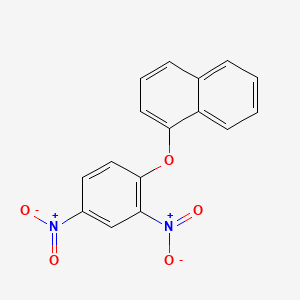




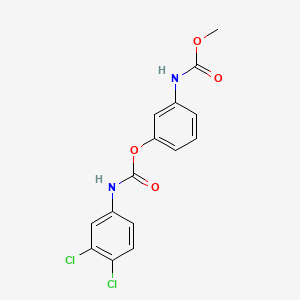
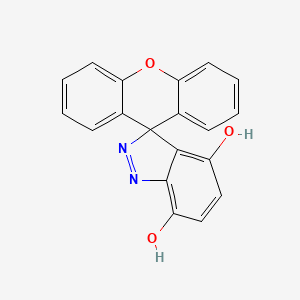
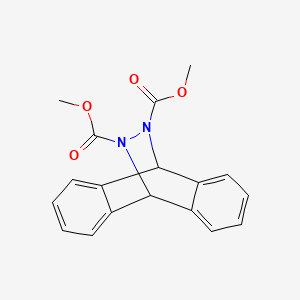
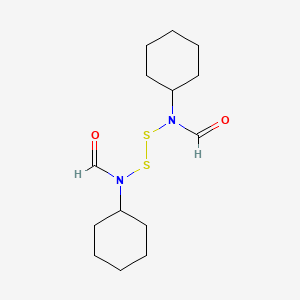
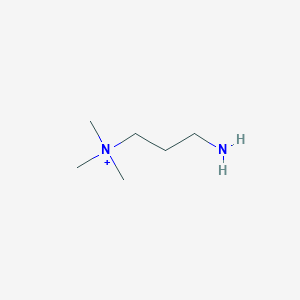
![[2-(5-Nitrofuran-2-yl)-2-oxoethyl] thiocyanate](/img/structure/B12794377.png)
